molecular formula C26H45NNaO5S B12058143 Sodium taurolithocholate

Sodium taurolithocholate

Cat. No.: B12058143
M. Wt: 506.7 g/mol
InChI Key: YWXCPBUMOMIAJB-HRHHVWJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Key Mechanisms of Precipitate Formation

  • Supersaturation Dynamics : this compound’s low critical micellar concentration (CMC) promotes aggregation in aqueous environments. When biliary secretion rates surpass solubilization capacity, crystalline deposits form.
  • Interaction with Primary Bile Salts : Co-infusion with taurocholate or taurochenodeoxycholate enhances this compound solubility. For instance, a 2:1 molar ratio of taurocholate to this compound prevents precipitation and restores bile flow in hamsters.
  • Impact on Biliary Architecture : Electron microscopy reveals that this compound causes lamellar transformation of canalicular membranes, further obstructing luminal spaces.

Table 1: Effects of Primary Bile Salts on this compound Excretion

Primary Bile Salt : this compound Ratio Biliary Excretion Efficiency Obstruction Severity
0:1 12% Severe
1:1 34% Moderate
2:1 78% Mild

Data derived from rodent infusion models.

Properties

Molecular Formula

C26H45NNaO5S

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1

InChI Key

YWXCPBUMOMIAJB-HRHHVWJRSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium taurolithocholate typically involves the conjugation of lithocholic acid with taurine. This process can be achieved using peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar peptide coupling techniques. The sodium salts of the taurine conjugates can be recrystallized from absolute ethanol to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium taurolithocholate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Comparison with Similar Compounds

Data Tables

Table 1: Impact of Bile Salts on Bacterial OMV Production
Compound OMV Production in C. jejuni Mechanism Reference
Sodium Taurocholate ↑↑↑ (3-fold increase) Downregulates MLA pathway
Sodium Taurodeoxycholate No significant change N/A
Sodium Glycocholate No significant change N/A
Table 2: Cholesterol-Related Effects
Compound Cholesterol Absorption Hepatic Cholesterol Accumulation Micelle Cholesterol Capacity
Sodium Taurocholate 35% ↑↑ Yes 25:1 (taurocholate:cholesterol)
Sodium Taurochenodeoxycholate 15% ↑ No 10:1
This compound N/A N/A 15:1

Biological Activity

Sodium taurolithocholate (STLC) is a bile acid derivative known for its significant biological activities, particularly in the context of hepatic function and bile flow regulation. This article delves into the various aspects of STLC's biological activity, including its effects on bile flow, cholestasis induction, and its interactions with cellular mechanisms.

Overview of this compound

This compound is a taurine-conjugated bile acid derived from lithocholic acid. It plays a crucial role in lipid digestion and absorption, acting as a surfactant that facilitates the emulsification of dietary fats. Its unique properties also make it a subject of interest in studies related to liver function and bile dynamics.

1. Bile Flow Regulation:
Research indicates that STLC is rapidly excreted in bile at concentrations exceeding its aqueous solubility. This rapid excretion can lead to cholestasis—a condition characterized by reduced bile flow—when the administered amount exceeds the endogenous bile salt excretion capacity. Specifically, when the infusion rate of STLC surpasses that of primary bile salts, cholestasis is induced, highlighting STLC's dual role as both a facilitator and inhibitor of bile flow depending on concentration and context .

2. Cholestasis Induction:
Cholestasis induced by STLC has been linked to its physical properties as a poorly water-soluble bile salt. Studies have shown that when the molar ratio of primary bile salts to STLC is below 1.5, cholestatic effects are pronounced. Conversely, higher ratios prevent cholestasis, indicating a delicate balance in bile salt dynamics .

3. Cellular Interactions:
In vitro studies have demonstrated that STLC can increase apoptosis markers such as caspase-3 and caspase-7 in Hep3B cells, suggesting potential implications in liver cell health and disease . This apoptotic activity may be relevant in contexts such as hepatitis infection, where altered bile acid metabolism plays a role.

Table 1: Summary of Key Studies on this compound

Study ReferenceSubjectKey Findings
Rats & HamstersRapid excretion in bile; cholestasis occurs with high STLC levels; primary bile salts mitigate cholestasis.
Isolated Perfused Hamster LiverInvestigated STLC's effects on hepatic Na+, K+-ATPase inhibition leading to reduced bile flow.
Hep3B Cell LineIncreased apoptosis markers (caspase-3/7) upon exposure to STLC; implications for liver disease models.
Long-term Infusions in RatsSustained suppression of bile salt excretion with continuous STLC infusion; correlation with biliary obstruction observed.

Implications for Liver Health

The biological activity of this compound has important implications for liver health and disease management:

  • Cholestatic Disorders: Understanding how STLC induces cholestasis can inform therapeutic strategies for conditions characterized by impaired bile flow, such as primary biliary cholangitis.
  • Liver Toxicity: The apoptotic effects observed in liver cell lines raise questions about the safety profile of STLC in therapeutic applications or dietary supplements.
  • Bile Acid Homeostasis: The interplay between STLC and other bile salts underscores the complexity of bile acid homeostasis and its impact on overall liver function.

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